REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[N:5][C:4]([C:7]#[N:8])=[N:3]1.C[O-].[Na+].[Cl-:12].[NH4+:13]>>[ClH:12].[CH3:1][N:2]1[CH:6]=[N:5][C:4]([C:7](=[NH:13])[NH2:8])=[N:3]1 |f:1.2,3.4,5.6|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
CN1N=C(N=C1)C#N
|
Name
|
sodium methoxide
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
14.8 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.CN1N=C(N=C1)C(N)=N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.44 g | |
YIELD: PERCENTYIELD | 78.8% | |
YIELD: CALCULATEDPERCENTYIELD | 78.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |